3-methyl-1-[2-(4-propoxyphenoxy)ethyl]piperidine oxalate
Overview
Description
“3-methyl-1-[2-(4-propoxyphenoxy)ethyl]piperidine oxalate” is a chemical compound with the molecular formula C19H29NO6 . It’s also known by its CID 2934703 .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 278.4 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . It has 7 rotatable bonds . Its exact mass and monoisotopic mass are 278.212004136 g/mol . Its topological polar surface area is 22.9 Ų . It has a heavy atom count of 20 . It has a formal charge of 1 . Its complexity is 251 .Scientific Research Applications
Synthesis and Chemical Properties
Researchers have developed methods for the synthesis and modification of piperidine derivatives, including those structurally related to "3-methyl-1-[2-(4-propoxyphenoxy)ethyl]piperidine oxalate." For example, studies on the intramolecular reactions of acyclic N-acyliminium ions have explored the generation of piperidine derivatives structurally akin to proline and pipecolic acid, highlighting the versatility of these compounds in synthesizing a wide range of pharmacologically relevant structures (Mooiweer et al., 1987). Additionally, the synthesis of piperidine derivatives with a quinazoline ring system as potential antihypertensive agents demonstrates the application in medicinal chemistry, offering insights into the compound's utility in developing new therapeutic agents (Takai et al., 1986).
Potential Therapeutic Applications
Research on derivatives of piperidine, including those related to "this compound," has shown potential therapeutic applications. For instance, studies on piperidine derivatives as potential antihypertensive agents reveal the compound's relevance in addressing cardiovascular diseases, indicating its significance in the synthesis of drugs targeting hypertension (Takai et al., 1986). The exploration of piperidine derivatives in the context of novel anticonvulsant drugs further exemplifies the broad applicability of these compounds in drug discovery and development, focusing on the impact of structural modifications on their pharmacological properties (Żesławska et al., 2020).
Molecular and Structural Analysis
The study of the molecular and crystal structures of piperidine derivatives, including their interactions and conformational dynamics, provides foundational knowledge for understanding their chemical behavior and potential as drug candidates. Investigations into the molecular structures of piperidine derivatives have elucidated the role of hydrogen bonding and C-H...π interactions in their stability and reactivity, offering valuable insights for the rational design of new compounds with desired pharmacological activities (Kuleshova & Khrustalev, 2000).
Properties
IUPAC Name |
3-methyl-1-[2-(4-propoxyphenoxy)ethyl]piperidine;oxalic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO2.C2H2O4/c1-3-12-19-16-6-8-17(9-7-16)20-13-11-18-10-4-5-15(2)14-18;3-1(4)2(5)6/h6-9,15H,3-5,10-14H2,1-2H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SACUENXDHFAEFE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)OCCN2CCCC(C2)C.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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